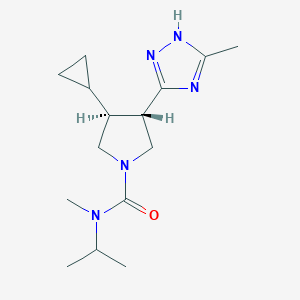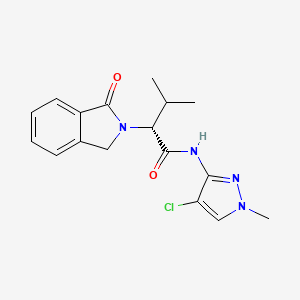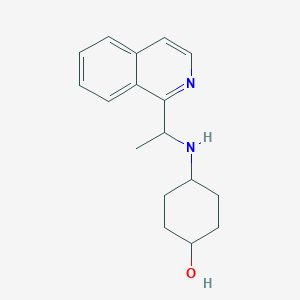![molecular formula C11H12BrN3O3 B7345116 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. BMPO belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to disrupt the cell membrane of fungi and bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells and organisms. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues. This compound has also been shown to modulate the activity of specific enzymes, such as protein kinases and proteasomes, which are involved in various cellular processes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and modify, making it a versatile building block for the synthesis of other molecules. However, this compound has some limitations, including its low water solubility, which can make it difficult to use in biological assays. This compound is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole, including the development of new synthetic methods for this compound and its derivatives, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new analytical methods for the detection and quantification of this compound in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies. Finally, the investigation of the safety and toxicity of this compound in animal models could provide valuable information for its potential use in humans.
Méthodes De Synthèse
The synthesis of 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole involves the reaction of 6-bromo-5-methoxypyridin-2-amine with 1-methoxyethylamine and triethylorthoformate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, cyclization, and dehydration, to yield this compound as a white solid. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to exhibit antifungal, antibacterial, and anticancer activities in vitro and in vivo. This compound has also been used as a building block for the synthesis of other bioactive molecules, such as kinase inhibitors and proteasome inhibitors. In addition, this compound has been incorporated into organic materials, such as polymers and liquid crystals, to improve their physical and chemical properties.
Propriétés
IUPAC Name |
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-6(16-2)11-14-10(15-18-11)7-4-5-8(17-3)9(12)13-7/h4-6H,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDKPTVLOWRGJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC(=C(C=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)C2=NC(=C(C=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-cyclopropyl-2-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]but-2-en-1-one](/img/structure/B7345036.png)


![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-yl)methanone](/img/structure/B7345050.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)
![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)

![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)

![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)